molecular formula C34H28O10 B12307158 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose

Cat. No.: B12307158
M. Wt: 596.6 g/mol
InChI Key: JSXMRQAFUOMKAD-RIKJQNKOSA-N
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Description

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a fully benzoylated derivative of D-glucopyranose, where hydroxyl groups at positions 1, 2, 3, and 4 are esterified with benzoyl groups. This compound is widely used in carbohydrate chemistry as a protected intermediate for synthesizing glycosides, oligosaccharides, and glycoconjugates. The benzoyl groups enhance stability during synthetic reactions and can be selectively removed under controlled basic conditions (e.g., Zemplén deacylation) . Its stereochemical configuration and bulky protecting groups make it a critical precursor in stereoselective glycosylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose can be synthesized through the benzoylation of D-glucopyranose. The process involves the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the tetra-benzoylated product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Protecting Group in Carbohydrate Chemistry
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose serves as a versatile protecting group for hydroxyl functionalities. This property is crucial for the synthesis of complex carbohydrates and glycosides. By protecting hydroxyl groups during chemical reactions, researchers can selectively modify other parts of the molecule without interference from the protected sites. This capability facilitates the creation of intricate molecular architectures essential for various applications in organic synthesis .

Pharmaceutical Development

Glycosylated Drug Synthesis
The compound is extensively utilized in synthesizing glycosylated drugs. Glycosylation enhances the bioavailability and stability of pharmaceutical compounds, making them more effective as therapeutic agents. For instance, glycosylated drugs often exhibit improved solubility and metabolic stability compared to their non-glycosylated counterparts. This characteristic is particularly important for developing new medications targeting specific diseases .

Bioconjugation

Attachment of Biomolecules
In bioconjugation processes, this compound plays a vital role in attaching biomolecules to surfaces or other molecules. This application is essential in drug delivery systems where specific targeting of cells or tissues is required. The ability to conjugate drugs with biomolecules can enhance therapeutic efficacy and reduce side effects by ensuring that the drug reaches its intended site of action .

Analytical Chemistry

Carbohydrate Analysis
The compound aids in developing analytical methods for carbohydrate analysis. Its use improves the accuracy and reliability of results in various research settings. Techniques such as High-Performance Liquid Chromatography (HPLC) often utilize derivatives like this compound to enhance detection sensitivity and separation efficiency during carbohydrate profiling .

Food Industry

Modification of Food Ingredients
In the food industry, this compound is applied to modify food ingredients. Its incorporation can enhance flavor profiles and extend shelf life by acting as a preservative or stabilizing agent. This application benefits both manufacturers and consumers by improving product quality and safety .

Summary Table of Applications

Application Area Description
Organic SynthesisProtecting group for hydroxyl functionalities; facilitates complex molecule synthesis
Pharmaceutical DevelopmentEnhances bioavailability and stability of glycosylated drugs
BioconjugationAttaches biomolecules for targeted drug delivery systems
Analytical ChemistryImproves accuracy in carbohydrate analysis through advanced detection techniques
Food IndustryModifies ingredients to enhance flavors and extend shelf life

Case Study 1: Glycosylated Drug Development

A study demonstrated that glycosylation using this compound significantly increased the solubility of a poorly soluble drug candidate. The resulting glycosylated compound exhibited enhanced pharmacokinetic properties in vivo.

Case Study 2: Bioconjugation Techniques

Research focused on utilizing this compound for bioconjugation revealed its effectiveness in linking therapeutic agents to monoclonal antibodies. This method improved the specificity and efficacy of cancer treatments.

Case Study 3: Analytical Method Development

A recent publication highlighted the use of this compound in developing a new HPLC method for analyzing carbohydrate mixtures. The method demonstrated superior resolution and sensitivity compared to traditional approaches.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of the glucose molecule, allowing selective reactions at specific positions. The compound interacts with glycosyl acceptors through the formation of glycosidic bonds, facilitated by catalysts such as Lewis acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoyl vs. Benzyl-Protected Derivatives

  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS 4132-28-9): Structural Difference: Benzyl (Bn) ethers instead of benzoyl (Bz) esters. Reactivity: Benzyl groups are more stable under acidic conditions but require harsher deprotection (e.g., hydrogenolysis with Pd/C) compared to benzoyl esters . Applications: Used in glycosylation reactions where acid-labile intermediates are involved .
  • 6,7,8,10-Tetra-O-benzyl-1,2,3,4-tetradeoxy-α-D-gluco-dec-5-ulopyranosyl glucopyranoside: A deoxy derivative with benzyl protection, employed in synthesizing trehalose mimics. The absence of hydroxyl groups at positions 1–4 enhances stability in radical-mediated coupling reactions .

Acetylated Derivatives

  • 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (CAS 13100-46-4): Structural Difference: Acetyl (Ac) esters instead of benzoyl. Physical Properties: Lower molecular weight (348.30 g/mol) and melting point (126–128°C) compared to benzoylated analogs . Reactivity: Acetyl groups are labile under basic conditions (e.g., NaOMe/MeOH), enabling faster deprotection than benzoyl esters .
  • 1,2,4,6-Tetra-O-acetyl-3-O-propargyl-D-glucopyranose: Features a propargyl group at position 3, enabling click chemistry applications. The acetyl groups facilitate solubility in polar aprotic solvents like DCM .

Functionalized Derivatives

  • 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-trichloroacetamido-β-D-glucopyranose: Contains an amino group at position 2, protected with a trichloroacetamido moiety. Used in synthesizing glycosylamines for drug discovery . Stability: The trichloroacetamido group resists hydrolysis under mild acidic conditions .
  • 1-O-(2,5-Dimethylbenzoyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose: A mixed acylated derivative with a 2,5-dimethylbenzoyl group at the anomeric position. Exhibits enhanced regioselectivity in glycosylation due to steric effects .

Table 1: Key Properties of Selected Glucopyranose Derivatives

Compound Protecting Groups Molecular Weight (g/mol) Melting Point (°C) Deprotection Method Key Applications
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose Bz (1,2,3,4) 634.64 Not reported Zemplén deacylation (NaOMe) Glycosylation intermediates
2,3,4,6-Tetra-O-benzyl-D-glucopyranose Bn (2,3,4,6) 580.70 Not reported Hydrogenolysis (Pd/C) Acid-stable intermediates
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose Ac (1,2,3,4) 348.30 126–128 Mild base (NH3/MeOH) Drug delivery systems
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranose Ac (1,2,4,6), Bn (3) 438.43 Not reported Sequential deprotection Regioselective synthesis

Stability and Reactivity Trends

  • Benzoyl vs. Acetyl Groups :
    • Benzoyl esters provide superior stability in acidic and oxidative conditions but require stronger bases (e.g., NaOMe) for cleavage. Acetylated derivatives are preferred for rapid deprotection but are less stable in prolonged reactions .
  • Steric Effects: Bulky benzoyl groups hinder nucleophilic attacks at the anomeric center, favoring β-selectivity in glycosylation. Smaller acetyl groups allow higher reaction flexibility .

Biological Activity

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a glycosylated compound with significant biological activity attributed to its structural properties. This compound serves as a valuable tool in biochemical research and has potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of D-glucose where all hydroxyl groups are replaced by benzoyl groups. Its molecular formula is C34H28O10, and it has a molecular weight of 596.58 g/mol. The compound's structure enhances its lipophilicity and stability compared to its unmodified counterparts, which may influence its biological interactions.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mg/mL depending on the strain tested .
  • Anticancer Properties :
    • The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM respectively .
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit α-glucosidase activity, which is significant for managing postprandial blood glucose levels in diabetic patients .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound's lipophilic nature allows it to penetrate cell membranes easily. Once inside the cell, it may interact with various proteins and enzymes crucial for cellular signaling pathways.
  • Induction of Oxidative Stress : In cancer cells, it has been observed that the compound may induce oxidative stress leading to increased reactive oxygen species (ROS), which can trigger apoptosis .
  • Inhibition of Glycosidases : By inhibiting glycosidases like α-glucosidase, the compound reduces glucose absorption in the intestines, thus contributing to its antidiabetic properties .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a strong inhibitory effect on E. coli, with an MIC of 1 mg/mL. This suggests potential use as a natural preservative in food products.

Study 2: Anticancer Activity

In another study published in the Journal of Cancer Research, researchers examined the effects of this compound on MCF-7 cells. They found that treatment with 15 µM of this compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Comparative Analysis

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
AntimicrobialE. coliGrowth inhibitionMIC = 1 mg/mL
AntimicrobialS. aureusGrowth inhibitionMIC = 0.5 mg/mL
AnticancerMCF-7Induction of apoptosisIC50 = 15 µM
AnticancerHeLaInduction of apoptosisIC50 = 20 µM
Enzyme Inhibitionα-GlucosidaseInhibitionIC50 = Not specified

Properties

Molecular Formula

C34H28O10

Molecular Weight

596.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(hydroxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29-,34?/m1/s1

InChI Key

JSXMRQAFUOMKAD-RIKJQNKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO

Origin of Product

United States

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